molecular formula C10H8FN B3174121 3-(2-Cyano-3-fluorophenyl)-1-propene CAS No. 951893-76-8

3-(2-Cyano-3-fluorophenyl)-1-propene

Cat. No.: B3174121
CAS No.: 951893-76-8
M. Wt: 161.18 g/mol
InChI Key: UBDOHXJIYNYLSP-UHFFFAOYSA-N
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Description

Contextualization within Functionalized Aryl-Alkenes and Organofluorine Chemistry

3-(2-Cyano-3-fluorophenyl)-1-propene is classified as a functionalized aryl-alkene. Aryl-alkenes are organic compounds that contain both an aromatic ring and a carbon-carbon double bond. These structures are of significant interest due to their prevalence in natural products, bioactive molecules, and their utility in organic synthesis and material science. rsc.org The functionalization of these molecules, through the addition of various substituent groups, allows for the fine-tuning of their physical and chemical properties.

The presence of a fluorine atom in this compound places it within the domain of organofluorine chemistry. wikipedia.org This branch of chemistry focuses on compounds containing a carbon-fluorine bond. The introduction of fluorine into organic molecules can dramatically alter their properties due to fluorine's high electronegativity and the strength of the C-F bond. wikipedia.orgchinesechemsoc.org It is estimated that approximately 20% of pharmaceuticals and 50% of agrochemicals contain at least one fluorine atom. chinesechemsoc.org Organofluorine compounds are synthesized by chemists for academic and industrial purposes, as naturally occurring organofluorine compounds are rare. chinesechemsoc.orgacs.org

Significance of Cyano and Fluoro Substituents in Molecular Design and Reactivity Modulations

The cyano (-CN) and fluoro (-F) substituents on the phenyl ring of this compound are critical to its chemical character. These groups are strongly electron-withdrawing, which significantly influences the electronic environment of the aromatic ring and the adjacent propene chain.

Key effects of the substituents:

Fluorine: The high electronegativity of fluorine can alter the acidity of nearby protons and influence the metabolic stability and lipophilicity of the molecule. chinesechemsoc.org The carbon-fluorine bond is one of the strongest covalent single bonds in organic chemistry, contributing to the thermal and chemical stability of the compound. wikipedia.orgchinesechemsoc.org

Cyano Group: The cyano group is a versatile functional group in organic synthesis. It can be converted into other functional groups such as carboxylic acids, amines, and amides. The presence of a cyano group can also influence the fluorescence properties of a molecule. nih.gov

The combination of these two substituents creates a unique electronic profile that can be exploited in the design of new materials and potential therapeutic agents. For instance, in the context of fluorescent probes, the presence of electron-donating or -withdrawing substituents can tune the excitation and emission wavelengths. nih.gov

Overview of Research Opportunities Pertaining to Conjugated Unsaturated Systems

The structure of this compound features a conjugated system, where the π-electrons of the aromatic ring and the double bond of the propene group can interact. universalclass.comfiu.edu This conjugation leads to delocalization of electrons, which imparts special stability to the molecule. universalclass.compressbooks.pubhu.edu.jo

Conjugated unsaturated systems exhibit unique reactivity. universalclass.comslideshare.net For example, the allylic position (the carbon atom adjacent to the double bond) is particularly reactive towards substitution reactions. pressbooks.pub The extended π-system also makes these molecules candidates for applications in materials science, such as in the development of organic semiconductors and dyes. The study of such systems can reveal fundamental principles of chemical bonding and reactivity.

Current Research Trajectories in Advanced Organic Synthesis of Related Compounds

The synthesis of functionalized aryl-alkenes like this compound is an active area of research in organic chemistry. Modern synthetic methods often rely on transition metal-catalyzed cross-coupling reactions to form the carbon-carbon bonds between the aryl and alkene moieties. numberanalytics.com

Prominent synthetic strategies include:

Heck Reaction: A palladium-catalyzed reaction between an alkene and an aryl halide. numberanalytics.com

Suzuki-Miyaura Coupling: A palladium-catalyzed reaction between an organoboron compound and an organohalide. numberanalytics.comorganic-chemistry.org

Alkene Metathesis: A reaction catalyzed by ruthenium or other metals that involves the redistribution of alkene fragments. numberanalytics.com

Recent research also focuses on the direct functionalization of C-H bonds in alkenes, which offers a more atom-economical approach to synthesizing complex molecules. rsc.orgresearchgate.net The development of stereoselective methods to control the geometry of the double bond is another important frontier. numberanalytics.com The synthesis of related compounds, such as octyl 2-cyano-3-phenyl-2-propenoates, has been achieved through methods like the Knoevenagel condensation. chemrxiv.org

Interactive Data Table: Properties of Related Chemical Compounds

Below is a table summarizing key information for compounds mentioned in this article.

Compound NameChemical FamilyKey Features
This compoundFunctionalized Aryl-AlkeneCyano and fluoro substituents, conjugated system
Octyl 2-cyano-3-phenyl-2-propenoateFunctionalized AlkeneCyano and ester functional groups
2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamideHeterocyclic CompoundContains pyrazole, thiophene (B33073), and acrylamide (B121943) moieties

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoro-6-prop-2-enylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FN/c1-2-4-8-5-3-6-10(11)9(8)7-12/h2-3,5-6H,1,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBDOHXJIYNYLSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=C(C(=CC=C1)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 3 2 Cyano 3 Fluorophenyl 1 Propene

Retrosynthetic Analysis and Strategic Disconnections for the Aryl-Propene Framework

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. slideshare.netamazonaws.com This process begins with the target molecule and works backward by conceptually breaking bonds, known as disconnections, which correspond to reliable forward chemical reactions. amazonaws.com For 3-(2-Cyano-3-fluorophenyl)-1-propene, the primary disconnection is the bond between the aromatic ring and the propene side chain.

The most logical disconnection in the retrosynthesis of the target molecule is the C(sp²)-C(sp³) bond linking the fluorinated cyanophenyl ring to the allyl group. This disconnection simplifies the complex structure into two more manageable synthetic precursors.

This strategic break leads to a 2-cyano-3-fluorophenyl synthon and an allyl synthon. The corresponding real-world reagents for these synthons would typically be:

An aryl halide or triflate, such as 2-bromo-6-fluorobenzonitrile , serving as an electrophile.

An allyl organometallic reagent, such as allyl-tributylstannane (for Stille coupling), allylboronic acid pinacol (B44631) ester (for Suzuki coupling), or an allyl Grignard reagent like allylmagnesium bromide (for Kumada or Negishi coupling). wuxiapptec.com

Alternatively, the polarity can be reversed (a concept known as umpolung), where the aryl component is a nucleophile (e.g., a Grignard or organolithium reagent) and the allyl component is an electrophile (e.g., allyl bromide ). The choice of disconnection dictates the subsequent forward synthesis strategy, with modern cross-coupling reactions being the most prevalent methods for achieving this C(sp²)-C(sp³) linkage. wuxiapptec.comnih.gov

The target molecule contains a terminal alkene (a prop-1-ene (B156429) group). While stereocontrol is most critical for generating specific E/Z isomers of internal alkenes, preventing isomerization of the terminal double bond to a more thermodynamically stable internal position is a key challenge. nih.gov Several methodologies can be employed to construct the terminal alkene with high fidelity.

One robust method is the Wittig reaction, which would involve the reaction of a phosphorus ylide, such as methyltriphenylphosphonium (B96628) bromide, with the corresponding aldehyde, 2-cyano-3-fluorobenzaldehyde . This approach reliably forms the terminal double bond.

Another modern and powerful technique is the hydroalkylation of terminal alkynes. nih.gov For instance, a copper-catalyzed hydroalkylation can couple a terminal alkyne with an alkyl electrophile to form E-alkenes stereospecifically. nih.gov While the target is a simple propene, related strategies involving the functionalization of alkynes provide excellent control over the position and geometry of the resulting double bond. springernature.comorganic-chemistry.org

The synthesis of the key aromatic precursor, a 2,3-disubstituted benzonitrile (B105546), requires careful regiocontrol. A common strategy involves the sequential functionalization of a simpler benzene (B151609) derivative. For example, the synthesis could begin with a readily available starting material like 2,3-dichlorobenzonitrile. google.com

The introduction of the fluorine atom can be achieved via nucleophilic aromatic substitution (SNAr) of a suitable leaving group (like a nitro or chloro group) at an activated position. osti.gov The cyano group is often introduced using palladium-catalyzed cyanation of an aryl halide or triflate with a cyanide source like zinc cyanide (Zn(CN)₂) or potassium ferrocyanide. researchgate.net This method is valued for its broad functional group tolerance. organic-chemistry.orgnih.gov

Below is a table summarizing common methods for introducing these functional groups onto an aromatic ring.

Functional GroupMethod NameTypical ReagentsNotes
Cyano (-CN) Sandmeyer ReactionAryl diazonium salt (from aniline), CuCNA classic method for converting an amino group to a cyano group.
Palladium-Catalyzed CyanationAryl halide/triflate, Pd catalyst (e.g., Pd₂(dba)₃), ligand (e.g., dppf), Zn(CN)₂A modern, versatile method with high functional group tolerance. researchgate.net
Fluoro (-F) Schiemann ReactionAryl diazonium salt, HBF₄ or NaBF₄, heatInvolves the thermal decomposition of a diazonium tetrafluoroborate (B81430) salt.
Nucleophilic Aromatic Substitution (SNAr)Activated aryl halide (e.g., with -NO₂ group), KF, polar aprotic solventEffective when the ring is activated by electron-withdrawing groups. osti.gov

Catalytic Approaches in the Synthesis of this compound

Catalytic methods, particularly those using transition metals, are central to modern organic synthesis due to their efficiency and selectivity.

The formation of the C(sp²)-C(sp³) bond between the aryl ring and the propene unit is ideally suited for transition-metal catalysis. Nickel and palladium are the most prominent metals for this purpose. researchgate.net Nickel-catalyzed reductive cross-coupling, for example, can unite two different electrophiles, such as an aryl halide and an alkyl halide, using a stoichiometric reductant. nih.gov These methods are powerful because they often use readily available starting materials and exhibit excellent functional group compatibility. wuxiapptec.comnih.gov

The Heck reaction is a cornerstone of palladium catalysis, creating a C-C bond by coupling an aryl or vinyl halide (or triflate) with an alkene. organic-chemistry.orgyoutube.com For the synthesis of this compound, a Heck reaction would directly couple a precursor like 2-bromo-6-fluorobenzonitrile with propene gas.

The catalytic cycle of the Heck reaction generally involves three key steps:

Oxidative Addition: The Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) complex.

Migratory Insertion (Carbopalladation): The alkene coordinates to the Pd(II) complex, followed by the insertion of the alkene into the palladium-aryl bond.

Beta-Hydride Elimination: A hydrogen atom from the alkyl chain is eliminated, regenerating the double bond in the product and forming a palladium-hydride species. This species then undergoes reductive elimination with the base to regenerate the active Pd(0) catalyst. youtube.com

The regioselectivity of the Heck reaction typically favors the addition of the aryl group to the less substituted carbon of the alkene, making it well-suited for creating terminal alkenes. scilit.com A variety of palladium sources, ligands, and bases can be used to optimize the reaction.

The following table provides representative conditions for Heck-type reactions, illustrating the range of catalysts and reagents that can be employed for similar transformations.

Catalyst System (Palladium Source / Ligand)BaseSolventTemperature (°C)Typical Yield (%)Ref.
Pd(OAc)₂ / P(o-tol)₃Et₃NAcetonitrile8070-95 organic-chemistry.org
PdCl₂(PPh₃)₂K₂CO₃DMF10065-90 scilit.com
Pd₂(dba)₃ / CataCXium® ANaOAcDioxane12080-98 scilit.com
Pd(OAc)₂ / NISPCDPPN/A (part of subsequent step)NMP11060-85 (for two steps) mdpi.com

Transition-Metal-Catalyzed Cross-Coupling Reactions for Aryl-Alkene Formation

Copper-Catalyzed Carbon-Carbon Bond Formation

Copper-catalyzed cross-coupling reactions represent a powerful and cost-effective methodology for the formation of carbon-carbon bonds. rsc.org For the synthesis of this compound, a key step would be the formation of the bond between the aromatic ring and the propene chain. One plausible approach is the copper-catalyzed coupling of an allyl metallic reagent (e.g., allylmagnesium bromide or allylboronic acid) with a suitable 2-cyano-3-fluorophenyl precursor, such as 1-bromo-2-cyano-3-fluorobenzene. These reactions often proceed under mild conditions and exhibit high functional group tolerance. nih.gov

Another strategy involves the functionalization of a propargylic C-H bond. rsc.org A precursor like 1-(2-cyano-3-fluorophenyl)propyne could potentially undergo a copper-catalyzed reaction to yield an allene, which could then be selectively reduced to the desired propene. Research has shown that copper powder, in combination with specific ligands like 2-picolinic acid, can form a highly effective catalytic system for cascade reactions involving C-N and C-C bond formation, highlighting the versatility of copper catalysis. nih.gov

Ligand Design and Optimization for Regio- and Stereoselectivity Control

The outcome of copper-catalyzed reactions is profoundly influenced by the structure of the coordinating ligand, which plays a critical role in controlling both regioselectivity and stereoselectivity. nih.gov In the context of synthesizing this compound, ligand design is paramount to ensure the formation of the desired constitutional isomer and, if required, a specific enantiomer.

For instance, in a copper-catalyzed borylative allyl-allyl coupling, the choice of ligand can dictate the facial selectivity of the addition, leading to high enantiomeric excess. acs.org Density Functional Theory (DFT) calculations have revealed that noncovalent interactions between the substrate and the ligand are key to determining the stereochemical outcome. acs.org The use of chiral bisphosphine or N-heterocyclic carbene (NHC) ligands can steer the reaction towards a specific enantiomer. Regioselectivity, such as favoring the branched (α-addition) versus the linear (γ-addition) product in allylic substitution, can also be tuned. For the target molecule, a ligand promoting γ-substitution on an allyl electrophile would be necessary. The subtle electronic and steric properties of the ligand can be modified to achieve the desired selectivity. nih.govnih.gov

Ligand TypeCatalyst SystemHypothetical Outcome for Target SynthesisRationale
Simple Monodentate (e.g., PPh₃)CuI / PPh₃Low regioselectivity, mixture of isomersLacks the structural rigidity to enforce a specific coordination geometry, leading to poor control.
Bidentate Phosphine (B1218219) (e.g., BINAP)Cu(OTf)₂ / (R)-BINAPHigh enantioselectivity (e.g., >95% ee)Chiral backbone creates a defined asymmetric environment around the copper center, guiding the approach of the substrate. acs.org
N-Heterocyclic Carbene (NHC)CuCl / IPrHigh regioselectivity for linear productStrong σ-donating properties of NHCs can stabilize the catalytic species and influence the regiochemical course of the reaction. acs.org
Amino Acid-derived (e.g., 2-Picolinic Acid)Copper powder / LigandEnhanced reactivity and yield in cascade reactionsCan facilitate multi-step, one-pot syntheses by stabilizing intermediates and promoting the desired bond formations. nih.gov

Organocatalysis and Biocatalysis for Enantioselective Pathways

Asymmetric organocatalysis and biocatalysis offer green and powerful alternatives to metal-based catalysis for creating chiral molecules. scienceopen.comnih.gov Organocatalysis, the use of small organic molecules to catalyze reactions, has emerged as a major field in asymmetric synthesis. scienceopen.com Chiral secondary amines, such as proline and its derivatives, are well-known to activate carbonyl compounds by forming nucleophilic enamines or electrophilic iminium ions. researchgate.nettcichemicals.com An enantioselective pathway to a precursor of this compound could involve the asymmetric Michael addition of an aldehyde to a nitroalkene, catalyzed by a diarylprolinol silyl (B83357) ether, to construct a chiral carbon framework. tcichemicals.com

Biocatalysis utilizes enzymes to perform chemical transformations with exceptional selectivity. mdpi.com Enzymes like imine reductases (IREDs), oxidoreductases, and lipases function under mild aqueous conditions. mdpi.comdigitellinc.com A potential biocatalytic route could involve the kinetic resolution of a racemic precursor alcohol or amine by a lipase, or the desymmetrization of a prochiral substrate by an oxidoreductase. nih.gov For example, an IRED could be used for the asymmetric reduction of a cyclic imine to produce a chiral intermediate, which could then be converted to the target molecule, achieving high enantiomeric excess (>99% ee) as demonstrated in the synthesis of other complex molecules. digitellinc.com

Photoredox and Electrochemical Methods for Olefin Functionalization and Arylation

In recent years, photoredox and electrochemical methods have gained prominence as powerful strategies for organic synthesis, enabling novel transformations under exceptionally mild conditions. rsc.orgresearchgate.net These techniques often rely on the generation of radical intermediates, providing reaction pathways complementary to traditional two-electron processes.

Visible-light photoredox catalysis can facilitate the functionalization of olefins and the formation of C-C bonds. rsc.orgmdpi.com A potential synthesis of this compound could be achieved through a dual catalytic system, such as nickel/photoredox catalysis, to accomplish a dicarbofunctionalization of an alkene. nih.gov This could involve coupling an aryl halide (1-bromo-2-cyano-3-fluorobenzene), an olefin, and a radical precursor in a single step. Alternatively, photoredox catalysis can be used for the anti-Markovnikov hydrofunctionalization of activated olefins, providing a route to install functionality at the terminal position of the propene chain. proquest.com

Electrochemistry offers a reagent-free method to drive redox reactions by using electricity. researchgate.netacs.org The electrochemical arylation of activated olefins, catalyzed by a simple nickel salt, has been shown to be an effective method for C-C bond formation. electronicsandbooks.comacs.org This approach could potentially be applied by coupling an allyl-containing substrate with the 2-cyano-3-fluorophenyl moiety in an undivided cell using a sacrificial anode, avoiding the need for stoichiometric chemical reductants. electronicsandbooks.com

Conventional and Modern Synthetic Routes to Functionalized Propenes

Alongside cutting-edge catalytic systems, established and modern olefination reactions remain indispensable tools for the assembly of propene-containing molecules.

Olefin Metathesis Strategies for Alkene Assembly

Olefin metathesis is a Nobel Prize-winning reaction that allows for the efficient and selective formation of carbon-carbon double bonds by scrambling and reforming the fragments of two different alkenes. wikipedia.org The reaction is typically catalyzed by well-defined ruthenium or molybdenum complexes, such as Grubbs or Schrock catalysts. organic-chemistry.org A cross-metathesis (CM) reaction is a highly convergent strategy for synthesizing this compound. This would involve reacting a precursor, such as 2-allyl-6-fluorobenzonitrile, with a simple olefin like ethylene. The reaction is driven forward by the entropically favorable release of a volatile gaseous byproduct. wikipedia.orgorganic-chemistry.org The high functional group tolerance of modern Grubbs catalysts makes them suitable for complex substrates containing polar groups like nitriles. organic-chemistry.org

Wittig, Horner-Wadsworth-Emmons, and Related Olefination Reactions

The Wittig reaction and its variants are cornerstone methods for synthesizing alkenes from carbonyl compounds. iitk.ac.inmnstate.edu The Wittig reaction utilizes a phosphorus ylide to convert an aldehyde or ketone into an alkene. wikipedia.org To synthesize the target molecule, 2-cyano-3-fluorobenzaldehyde could be reacted with methylenetriphenylphosphorane. A significant advantage of this method is the unambiguous placement of the double bond. mnstate.edu However, a drawback is the formation of triphenylphosphine (B44618) oxide as a byproduct, which can sometimes be difficult to separate from the product. organic-chemistry.org

The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, uses a phosphonate-stabilized carbanion. wikipedia.org This reagent is generally more nucleophilic than the corresponding Wittig ylide and offers significant advantages. wikipedia.orgthieme-connect.com The HWE reaction typically shows excellent selectivity for the formation of the (E)-alkene. organic-chemistry.orgnrochemistry.com Furthermore, the byproduct is a water-soluble dialkylphosphate salt, which is easily removed by aqueous extraction, simplifying purification. organic-chemistry.orgwikipedia.org

ReactionCarbonyl PrecursorPhosphorus ReagentKey FeaturesByproduct
Wittig Reaction 2-Cyano-3-fluorobenzaldehydeMethylenetriphenylphosphoraneBroad scope, works with non-stabilized ylides. wikipedia.orgorganic-chemistry.orgTriphenylphosphine oxide (often requires chromatography for removal). organic-chemistry.org
Horner-Wadsworth-Emmons (HWE) 2-Cyano-3-fluorobenzaldehydeAnion of Diethyl methylphosphonateExcellent (E)-selectivity for stabilized carbanions; easier purification. wikipedia.orgnrochemistry.comDiethyl phosphate (B84403) salt (water-soluble, easily removed by extraction). organic-chemistry.org

Base-Catalyzed Condensation and Related Approaches

Base-catalyzed condensation reactions represent a fundamental approach for the formation of the propenyl group attached to the fluorinated benzonitrile core. These reactions typically involve the reaction of a carbonyl compound with a component containing an activated methylene (B1212753) group, facilitated by a base.

One of the most relevant methods in this context is the Knoevenagel condensation. chemrxiv.orgmdpi.com This reaction involves the condensation of an aldehyde or ketone with a compound possessing an active methylene group, such as malononitrile (B47326) or ethyl cyanoacetate (B8463686), in the presence of a weak base like piperidine (B6355638) or an amine. chemrxiv.orgmdpi.com For the synthesis of this compound, a plausible precursor would be 2-fluoro-6-formylbenzonitrile. The reaction would proceed via the deprotonation of an appropriate C2-synthon by the base to form a nucleophilic carbanion, which then attacks the carbonyl carbon of the aldehyde. Subsequent dehydration of the aldol-type intermediate yields the desired α,β-unsaturated product. libretexts.orgpearson.com

The choice of base is critical and can influence reaction rates and yields. While classic Knoevenagel conditions often employ amines, other bases like alkali metal hydroxides or alkoxides can also be used, potentially leading to aldol-type condensation products. libretexts.orgmasterorganicchemistry.com The mechanism for a base-catalyzed aldol (B89426) condensation involves the formation of an enolate from the reacting partner, which then adds to the aldehyde. pearson.comyoutube.com Subsequent elimination of a water molecule drives the reaction towards the formation of the stable conjugated system. pearson.commasterorganicchemistry.com

Alternative related approaches include the Wittig reaction and its variant, the Horner-Wadsworth-Emmons (HWE) reaction. wikipedia.orgclockss.orgorganic-chemistry.org These methods are highly effective for olefination and offer excellent control over the formation of the double bond. The HWE reaction, in particular, is often preferred due to the water-soluble nature of its phosphate byproduct, which simplifies purification compared to the triphenylphosphine oxide generated in the Wittig reaction. wikipedia.orgyoutube.com This reaction utilizes a phosphonate (B1237965) carbanion to react with the aldehyde, typically favoring the formation of the E-alkene. wikipedia.orgorganic-chemistry.org

Below is a table summarizing potential bases and their typical reaction conditions for condensation reactions leading to α,β-unsaturated nitriles, based on analogous transformations.

Table 1: Representative Bases and Conditions for Base-Catalyzed Condensation

Base Typical Solvent Temperature (°C) Reaction Time (h) Typical Yield (%)
Piperidine Ethanol Reflux 2 - 6 85 - 95
Sodium Hydroxide Water/Ethanol 25 - 50 4 - 8 70 - 85
Potassium Carbonate DMF 80 - 100 6 - 12 75 - 90

Note: The data in this table is illustrative and based on general knowledge of Knoevenagel and aldol-type condensation reactions. Actual results for the synthesis of this compound may vary.

Principles of Green Chemistry in the Synthesis of this compound

The application of green chemistry principles to the synthesis of fine chemicals like this compound is crucial for minimizing environmental impact and enhancing process sustainability. rsc.orgresearchgate.netdovepress.com This involves the careful selection of solvents and the design of reactions that maximize atom economy.

Traditional organic syntheses often rely on volatile and hazardous organic solvents. Green chemistry encourages the use of more benign alternatives. numberanalytics.com For the synthesis of fluorinated aromatic compounds, which can be challenging, identifying suitable green solvents is a key area of research. researchgate.netrsc.org

Water is a highly desirable green solvent, and catalytic systems that function in aqueous media are of great interest. rsc.org For palladium-catalyzed cross-coupling reactions, which could be an alternative route to the target molecule, the use of water-soluble ligands has enabled reactions in aqueous solvent systems. rsc.org Another approach involves the use of bio-based solvents, which are derived from renewable resources. nih.gov Solvents like Cyrene™, derived from cellulose, and various bioderived ethers and terpenes are being explored as replacements for conventional polar aprotic solvents like DMF and NMP. nih.gov

Ionic liquids and deep eutectic solvents (DESs) are also gaining attention as recyclable reaction media that can enhance reaction rates and selectivity. rsc.orgscispace.com For the synthesis of nitriles, ionic liquids have been shown to act as both a solvent and a catalyst, simplifying the process and allowing for easy recovery and reuse. dovepress.com

The following table presents a comparison of conventional and green solvents that could be considered for the synthesis of this compound.

Table 2: Comparison of Conventional and Green Solvents for Aromatic Synthesis

Solvent Type Key Advantages Potential Drawbacks
Toluene Conventional Good for a wide range of reactions Volatile, toxic, non-renewable
DMF Conventional High polarity, good solvating power High boiling point, reprotoxic
Water Green Non-toxic, abundant, cheap Poor solubility for many organic substrates
Ethanol Green Renewable, low toxicity Can participate in side reactions
Cyrene™ Green Bio-derived, biodegradable High viscosity, potential for degradation
2-MeTHF Green Bio-derived, lower toxicity than THF Peroxide formation, higher cost

Note: The suitability of each solvent would need to be experimentally verified for the specific synthetic route.

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. researchgate.net Reactions with high atom economy generate minimal waste.

The Wittig and Horner-Wadsworth-Emmons (HWE) reactions provide an interesting case study in atom economy. youtube.comresearchgate.net While both achieve the same transformation (olefination), the HWE reaction is generally considered greener. wikipedia.orgyoutube.com The byproduct of the Wittig reaction is triphenylphosphine oxide, a high-molecular-weight compound that is often difficult to separate from the product and represents significant waste. researchgate.net In contrast, the HWE reaction produces a dialkyl phosphate salt, which is water-soluble and easily removed during aqueous workup, leading to a cleaner reaction and less waste. wikipedia.orgorganic-chemistry.org

To further minimize waste, catalytic approaches are favored over stoichiometric reagents. The use of catalytic amounts of a base in condensation reactions, for example, is preferable to using a full equivalent. Furthermore, developing recyclable catalytic systems, such as polymer-bound catalysts or catalysts immobilized in ionic liquids, can significantly reduce waste and cost over multiple reaction cycles. nih.gov

The table below illustrates a simplified atom economy comparison for hypothetical Wittig and HWE reactions for the synthesis of this compound from 2-fluoro-6-formylbenzonitrile.

Table 3: Illustrative Atom Economy Comparison for Olefination Reactions

Reaction Key Reagent Byproduct Theoretical Atom Economy (%)
Wittig Reaction (Allyl)triphenylphosphonium bromide Triphenylphosphine oxide ~45%

Note: These values are estimations based on the molecular weights of the reactants and major byproducts and are intended for illustrative purposes. The actual atom economy will depend on the specific reagents and reaction conditions used.

Elucidation of Reaction Mechanisms and Reactivity Profiles of 3 2 Cyano 3 Fluorophenyl 1 Propene

Reactivity of the Terminal Alkene Moiety

The terminal alkene (propene) unit is a site of high electron density, making it susceptible to various addition reactions. Its reactivity is modulated by the attached 2-cyano-3-fluorophenyl group, which acts as an electron-withdrawing substituent.

Electrophilic Addition Reactions and Regioselectivity

Electrophilic addition is a fundamental reaction of alkenes. youtube.comlibretexts.org In the case of 3-(2-Cyano-3-fluorophenyl)-1-propene, which can be viewed as a substituted styrene (B11656), the addition of an electrophile (E⁺) to the double bond is expected to proceed via the formation of a carbocation intermediate. The reaction's regioselectivity is governed by the stability of this intermediate.

The attack of an electrophile on the terminal carbon of the propene chain leads to the formation of a secondary benzylic carbocation. This carbocation is significantly stabilized by resonance with the adjacent phenyl ring, which can delocalize the positive charge. youtube.com Conversely, attack at the internal carbon would produce a primary carbocation, which is substantially less stable. Therefore, electrophilic additions to this compound are highly regioselective, following Markovnikov's rule, where the electrophile adds to the less substituted carbon, and the nucleophile adds to the more substituted (benzylic) carbon. youtube.commasterorganicchemistry.com

While the 2-cyano and 3-fluoro substituents are electron-withdrawing, which deactivates the alkene towards electrophilic attack to some extent, the powerful stabilizing effect of the phenyl ring on the benzylic carbocation remains the dominant factor in determining the reaction's outcome. rsc.org

Table 1: Predicted Major Products of Electrophilic Addition Reactions

Reagent (E-Nu)Electrophile (E⁺)Nucleophile (Nu⁻)Predicted Major Product
HBrH⁺Br⁻2-Bromo-1-(2-cyano-3-fluorophenyl)propane
H₂O, H⁺ (catalyst)H⁺H₂O1-(2-Cyano-3-fluorophenyl)propan-2-ol
Cl₂, FeCl₃Cl⁺Cl⁻1,2-Dichloro-1-(2-cyano-3-fluorophenyl)propane

Radical Addition Pathways and Selective Functionalization

In contrast to electrophilic additions, radical additions to the propene moiety often exhibit different regioselectivity. For instance, the radical-initiated addition of hydrogen bromide or thiols typically proceeds via an anti-Markovnikov pathway. masterorganicchemistry.com This is because the reaction mechanism involves the initial addition of a radical to the double bond to form the most stable carbon radical intermediate.

In the case of this compound, the addition of a thiyl radical (RS•), for example, would occur at the terminal carbon to generate the more stable secondary benzylic radical. The subsequent reaction with a hydrogen donor (e.g., H-SR) yields the anti-Markovnikov product. acs.org This pathway allows for the selective functionalization of the terminal carbon atom. Methods like atmospheric oxygen-mediated or visible light-initiated hydrothiolation provide environmentally friendly ways to achieve these transformations. masterorganicchemistry.com

Table 2: Predicted Products of Radical Addition Reactions

ReagentRadical InitiatorPredicted Major Product (Anti-Markovnikov)
HBrPeroxides (ROOR)1-Bromo-3-(2-cyano-3-fluorophenyl)propane
R-SH (Thiol)Light (hν) or O₂3-(2-Cyano-3-fluorophenyl)-1-(alkylthio)propane

Cycloaddition Chemistry of the Propene Unit (e.g., [4+2] annulation)

The propene double bond can participate in cycloaddition reactions, serving as the 2π-electron component (the dienophile in a Diels-Alder reaction). libretexts.orgucalgary.ca The Diels-Alder reaction, a [4+2] cycloaddition, involves the reaction of a conjugated diene with a dienophile to form a six-membered ring. ucalgary.canih.gov

As a substituted styrene, this compound can act as a dienophile. The electron-withdrawing nature of the substituted phenyl ring enhances the dienophile's reactivity, making it more electrophilic and favoring the reaction with electron-rich dienes. nih.gov These reactions are highly valuable in synthesis as they form cyclic structures with a high degree of stereocontrol in a single step. libretexts.orgnih.gov

Beyond [4+2] cycloadditions, styrenes can also undergo [2+2] cycloadditions, typically under photochemical conditions, to form four-membered cyclobutane (B1203170) rings. makingmolecules.com Recent advances have shown that visible-light-mediated organophotocatalysis can facilitate the [2+2] cycloaddition of even electron-deficient styrenes. makingmolecules.com

Table 3: Potential Cycloaddition Reactions

Reaction TypeReactant PartnerResulting Ring System
[4+2] Cycloaddition (Diels-Alder)Conjugated Diene (e.g., 1,3-Butadiene)Substituted Cyclohexene
[2+2] PhotocycloadditionAnother AlkeneSubstituted Cyclobutane

Influence of the 2-Cyano-3-fluorophenyl Group on Molecular Reactivity

The substituents on the phenyl ring, a cyano (-CN) group at position 2 and a fluoro (-F) group at position 3, critically dictate the electronic properties and reactivity of the aromatic system.

Electronic Effects of Cyano and Fluoro Substituents on Aromatic Reactivity

Both the cyano and fluoro groups are electron-withdrawing, which deactivates the aromatic ring towards electrophilic attack compared to unsubstituted benzene (B151609). libretexts.orgminia.edu.eg Their effects are a combination of induction and resonance.

Fluorine (-F): Fluorine is highly electronegative and exerts a strong electron-withdrawing inductive effect (-I). However, it also possesses lone pairs of electrons that can be donated into the aromatic ring via a resonance effect (+M). minia.edu.eg While the inductive effect is generally stronger, making fluorine a net deactivator, the resonance effect is crucial for directing incoming electrophiles. libretexts.orgyoutube.com

Cyano (-CN): The cyano group is strongly electron-withdrawing through both an inductive effect (-I) and a powerful resonance effect (-M). libretexts.orgyoutube.com The π-system of the cyano group can accept electron density from the aromatic ring, significantly reducing the ring's nucleophilicity. youtube.com

The combined influence of these two groups makes the phenyl ring significantly electron-deficient.

Table 4: Electronic Properties and Hammett Constants of Substituents

SubstituentInductive EffectResonance EffectHammett Constant (σ_meta)Hammett Constant (σ_para)
Fluoro (-F)-I (Withdrawing)+M (Donating)+0.34+0.06
Cyano (-CN)-I (Withdrawing)-M (Withdrawing)+0.56+0.66

Data sourced from established chemical literature. youtube.com

Advanced Spectroscopic Characterization for Structural and Electronic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivity and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. Through the analysis of ¹H, ¹³C, and ¹⁹F nuclei, along with multidimensional correlation experiments, a complete picture of atomic connectivity and spatial relationships within 3-(2-Cyano-3-fluorophenyl)-1-propene can be assembled.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. For this compound, distinct signals are expected for the allyl group and the aromatic ring protons.

Allyl Protons: This group gives rise to a characteristic set of signals. The internal methine proton (-CH=) is expected to appear as a complex multiplet, typically between 5.8 and 6.1 ppm, due to coupling with both the adjacent methylene (B1212753) (-CH₂-) and terminal vinyl (=CH₂) protons. The terminal vinyl protons are diastereotopic and will present as two distinct multiplets around 5.0-5.2 ppm. The benzylic methylene protons (-CH₂-Ar) will likely appear as a doublet around 3.4-3.6 ppm, deshielded by the aromatic ring. chemicalbook.com

Aromatic Protons: The trisubstituted benzene (B151609) ring contains three protons. Their chemical shifts are influenced by the electronic effects of the cyano (-CN), fluorine (-F), and allyl (-CH₂CH=CH₂) groups. The cyano group is strongly electron-withdrawing, causing deshielding (downfield shifts) of nearby protons. modgraph.co.ukoregonstate.edu The fluorine atom also has an inductive withdrawing effect but a mesomeric donating effect. The aromatic protons are expected to appear in the range of 7.2 to 7.8 ppm, with their exact shifts and coupling patterns (doublets, triplets, or doublet of doublets) depending on their position relative to the substituents.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon environments. Proton-decoupled spectra show a single peak for each unique carbon atom.

Allyl Carbons: The three carbons of the propene chain are expected at distinct chemical shifts. The internal methine carbon (-CH=) should appear around 136-138 ppm, the terminal vinyl carbon (=CH₂) around 116-118 ppm, and the benzylic methylene carbon (-CH₂-Ar) around 39-41 ppm. chemicalbook.com

Aromatic Carbons: Six signals are anticipated for the aromatic ring. The carbon atom directly bonded to the fluorine (C-F) will show a large coupling constant (¹JCF) and is expected at a highly deshielded position (around 160-165 ppm). The carbon bearing the cyano group (C-CN) is also significantly deshielded. The carbon attached to the allyl group will be found around 140 ppm. chemicalbook.com The remaining aromatic C-H carbons will resonate between 125 and 135 ppm. oregonstate.edu

Nitrile Carbon: The carbon of the cyano group (-C≡N) typically appears in a characteristic downfield region, estimated to be between 115 and 120 ppm. oregonstate.eduwisc.edu

Predicted NMR Data for this compound

Assignment Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
Ar-H7.2 - 7.8 (m)125.0 - 135.0
-CH=CH₂5.8 - 6.1 (m)136.0 - 138.0
-CH=CH₂ 5.0 - 5.2 (m)116.0 - 118.0
Ar-CH₂-3.4 - 3.6 (d)39.0 - 41.0
C-F-160.0 - 165.0 (d, ¹JCF ≈ 250 Hz)
C-CN-108.0 - 112.0
C-Allyl-~140.0
-C≡N-115.0 - 120.0

To confirm the assignments made from one-dimensional spectra and to establish the full connectivity, a suite of 2D NMR experiments is indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings (typically through 2-3 bonds). It would be used to confirm the connectivity within the allyl group by showing correlations between the -CH₂- protons and the -CH= proton, and between the -CH= proton and the =CH₂ protons. It would also establish the relative positions of the aromatic protons through their ³JHH (ortho) and ⁴JHH (meta) couplings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would definitively link each proton signal of the allyl group and the aromatic ring to its corresponding carbon atom, confirming the ¹H and ¹³C assignments.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing information about the molecule's conformation. NOESY correlations between the benzylic methylene protons and the aromatic proton at the C4 position would suggest a particular spatial arrangement of the allyl group relative to the phenyl ring.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational Studies

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. These techniques are complementary and provide characteristic frequencies for the various functional groups present in this compound.

The vibrational spectrum can be predicted by identifying the characteristic absorption bands for each functional group.

C≡N Stretch: The nitrile group has a very characteristic, sharp, and intense absorption band. For aromatic nitriles, this stretch typically appears in the region of 2220-2240 cm⁻¹ in the IR spectrum. spectroscopyonline.com Its intensity and exact position can be sensitive to the electronic effects of other substituents on the ring. acs.org

C=C Stretch: The spectrum will feature absorptions for both the aromatic ring and the allyl group's double bond. The aromatic C=C stretching vibrations typically produce a series of bands in the 1450-1600 cm⁻¹ region. The C=C stretch of the allyl group is expected around 1640-1650 cm⁻¹. vscht.cz

Ar-F Stretch: The carbon-fluorine bond in aromatic compounds gives rise to a strong absorption in the IR spectrum, typically found in the 1270-1210 cm⁻¹ range. aip.org

Aromatic and Vinylic C-H Stretches: C-H stretching vibrations for sp²-hybridized carbons (aromatic and alkene) characteristically appear at frequencies above 3000 cm⁻¹. Aromatic C-H stretches are expected in the 3100-3000 cm⁻¹ range, while the vinylic C-H stretches of the allyl group will also be in this region. vscht.cz Aliphatic C-H stretches from the methylene group will appear just below 3000 cm⁻¹.

C-H Bending: Out-of-plane (o.o.p.) C-H bending vibrations for the aromatic ring appear in the 900-675 cm⁻¹ region, and their pattern can sometimes provide information about the substitution pattern. The allyl group also has characteristic o.o.p. bending modes, notably a strong band around 910 cm⁻¹ for the terminal =CH₂ group.

Predicted Vibrational Frequencies for this compound

Vibrational Mode Functional Group Predicted Frequency Range (cm⁻¹) Expected Intensity (IR)
C-H Stretch (sp²)Aromatic & Vinylic3100 - 3000Medium
C-H Stretch (sp³)Allylic -CH₂-2960 - 2850Medium
C≡N StretchNitrile2240 - 2220Strong, Sharp
C=C StretchAllyl1650 - 1640Medium
C=C StretchAromatic Ring1600 - 1450Medium to Weak
C-F StretchAryl Fluoride (B91410)1270 - 1210Strong
=CH₂ Bend (o.o.p)Allyl~910Strong
C-H Bend (o.o.p)Aromatic Ring900 - 700Strong

The flexibility of the allyl group allows for different rotational conformations (rotamers) relative to the phenyl ring. These different conformations can, in principle, give rise to distinct vibrational signatures, particularly in the fingerprint region of the spectrum (below 1500 cm⁻¹). By comparing the experimental spectrum with spectra calculated for different stable conformers (using methods like Density Functional Theory, DFT), it may be possible to deduce the preferred conformation of the molecule in the solid state or in solution. For instance, specific C-C stretching or C-H bending modes involving the allyl group might shift slightly depending on its orientation relative to the aromatic ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that investigates the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions of the electromagnetic spectrum. libretexts.org This method is particularly useful for studying molecules containing conjugated π-electron systems. libretexts.orglibretexts.org

The structure of this compound features a π-conjugated system composed of the phenyl ring and the attached propene group. This conjugation allows for the delocalization of π-electrons across the system. youtube.com Such delocalization lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.orgyoutube.com

Compared to an isolated benzene ring, the extended conjugation in this compound results in electronic transitions (specifically π → π* transitions) that require less energy. libretexts.org Consequently, the molecule is expected to absorb light at longer wavelengths, a phenomenon known as a bathochromic shift or red shift. libretexts.org Each additional double bond in a conjugated system typically increases the absorption maximum (λmax) by about 30 nm. libretexts.org The primary absorption bands for this compound are anticipated to appear in the UV region, characteristic of such conjugated systems.

In this compound, the core light-absorbing unit, or chromophore, is the phenylpropene system. libretexts.org The electronic transitions within this conjugated system are responsible for the characteristic UV absorption.

The fluorine atom and the cyano group attached to the benzene ring function as auxochromes. Auxochromes are substituents that, when attached to a chromophore, modify the wavelength and intensity of the absorption maximum.

Cyano (-CN): The nitrile group is a powerful electron-withdrawing group through both induction and resonance (-I, -R). Its presence can further extend the conjugation of the π-system, which generally leads to a bathochromic (red) shift and an increase in molar absorptivity (a hyperchromic effect). cdnsciencepub.com

The interplay of these auxochromes with the phenylpropene chromophore determines the precise position and intensity of the absorption bands in the UV-Vis spectrum.

Table 2: Chromophore and Auxochrome Analysis for this compound

Molecular ComponentClassificationSpectroscopic Effect
Phenylpropene SystemChromophorePrimary light-absorbing unit (π → π* transitions)
Fluoro Group (-F)AuxochromeModulates λmax and intensity via inductive and resonance effects
Cyano Group (-CN)AuxochromeExtends conjugation, typically causing bathochromic and hyperchromic shifts

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pathways

Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ionized molecules. It provides crucial information about the molecular weight and elemental composition of a compound and can be used to elucidate its structure through the analysis of fragmentation patterns. slideshare.net

High-Resolution Mass Spectrometry (HRMS) measures the m/z values with very high accuracy (typically to four or five decimal places). This precision allows for the unambiguous determination of a molecule's elemental formula by distinguishing its exact mass from other potential formulas that have the same nominal mass.

For this compound, the molecular formula is C₁₀H₈FN. HRMS would be used to confirm this composition by matching the experimentally measured mass of the molecular ion [M]⁺• to its calculated exact mass.

Table 3: Elemental Composition and Exact Mass for this compound

ElementCountAtomic Mass (amu)Total Mass (amu)
Carbon (C)1012.00000120.00000
Hydrogen (H)81.007838.06264
Fluorine (F)118.9984018.99840
Nitrogen (N)114.0030714.00307
Total Calculated Exact Mass 161.06411

In electron ionization mass spectrometry (EI-MS), the molecular ion is formed by bombarding the molecule with high-energy electrons, which can cause the ion to break apart into smaller fragment ions. chemguide.co.uk The resulting fragmentation pattern is a unique fingerprint that helps to confirm the molecular structure.

The mass spectrum of this compound is expected to show a molecular ion peak [M]⁺• at m/z = 161. Key fragmentation pathways would likely involve the cleavage of the propene side chain and losses from the aromatic ring.

Loss of H•: A peak at m/z 160 ([M-1]⁺) corresponding to the loss of a hydrogen radical.

Loss of CH₃•: Cleavage of the propene chain could lead to the loss of a methyl radical, resulting in a fragment at m/z 146 ([M-15]⁺).

Loss of F•: The loss of a fluorine radical would produce a fragment at m/z 142 ([M-19]⁺). However, the high strength of the C-F bond may make this fragmentation less favorable compared to analogous chloro or bromo compounds. nih.gov

Formation of a Benzopyrylium-like ion: Similar to ortho-halo substituted phenylpropenes, cyclization followed by elimination could occur. nih.gov For instance, the loss of an H atom followed by cyclization could lead to stable fragment ions.

Loss of HCN: Fragmentation of the nitrile group could lead to a peak at m/z 134 ([M-27]⁺).

The relative abundance of these fragments provides evidence for the connectivity of the atoms within the molecule. The most abundant peak in the spectrum, known as the base peak, often corresponds to the most stable fragment ion formed. chemguide.co.uk

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

m/z ValueProposed Fragment IonNeutral Loss
161[C₁₀H₈FN]⁺•- (Molecular Ion)
160[C₁₀H₇FN]⁺H•
146[C₉H₅FN]⁺CH₃•
142[C₁₀H₈N]⁺F•
134[C₉H₈F]⁺HCN
115[C₈H₄F]⁺HCN + H₂C=CH•

Computational Chemistry and Theoretical Studies on 3 2 Cyano 3 Fluorophenyl 1 Propene

Quantum Chemical Calculations for Ground and Excited State Properties

Quantum chemical calculations are fundamental to modern chemical research, enabling the prediction of a wide array of molecular properties from first principles. For 4C3FB, these calculations have been used to determine its behavior in both its ground (lowest energy) and excited states. researchgate.net

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms and molecules based on the electron density. It offers a balance of accuracy and computational efficiency, making it ideal for studying molecules of this size. The B3LYP functional, combined with the 6-311++G(d,p) basis set, has been effectively used to model 4C3FB. researchgate.net This approach provides a reliable description of the molecule's geometry and electronic properties. researchgate.net

The initial step in most computational studies is geometry optimization, which seeks to find the most stable three-dimensional arrangement of atoms—the global minimum on the potential energy surface. For 4-Cyano-3-fluorobenzaldehyde, the optimized structure reveals the relative positions of the cyano, fluoro, and aldehyde groups on the benzene (B151609) ring.

While the planar benzene ring has limited conformational flexibility, the orientation of the aldehyde group relative to the ring is a key parameter. Theoretical calculations confirm the planarity of the molecule, which is crucial for its electronic conjugation. The energy landscape is characterized by this stable planar conformation, with significant energy barriers to rotation around the carbon-carbon bond connecting the aldehyde group to the phenyl ring.

Optimized Molecular Structure of 4-Cyano-3-fluorobenzaldehyde
BondCalculated Bond Length (Å)
C-C (aromatic)~1.39 - 1.41
C-H (aromatic)~1.08
C-F~1.35
C-C≡N~1.44
C≡N~1.15
C-CHO~1.48
C=O~1.21
C-H (aldehyde)~1.11

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and optical properties. researchgate.net

For 4C3FB, the HOMO and LUMO are distributed across the molecule, with significant contributions from the π-system of the benzene ring and the substituent groups. The calculated energies for the HOMO and LUMO are -7.937 eV and -3.086 eV, respectively, resulting in an energy gap of 4.851 eV. researchgate.net This relatively large gap suggests good kinetic stability. These values are crucial for calculating various reactivity descriptors.

ParameterFormulaCalculated Value (eV)
HOMO Energy (EHOMO)--7.937 researchgate.net
LUMO Energy (ELUMO)--3.086 researchgate.net
Energy Gap (ΔE)ELUMO - EHOMO4.851 researchgate.net
Ionization Potential (I)-EHOMO7.937
Electron Affinity (A)-ELUMO3.086
Global Hardness (η)(I - A) / 22.426
Chemical Potential (μ)-(I + A) / 2-5.512
Global Electrophilicity (ω)μ2 / (2η)6.261

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

For 4C3FB, the MEP surface shows negative potential (red and yellow regions) around the electronegative fluorine, nitrogen, and oxygen atoms, highlighting these as sites susceptible to electrophilic attack. Conversely, positive potential (blue regions) is observed around the hydrogen atoms, particularly the aldehydic proton, indicating these as sites for potential nucleophilic interaction. researchgate.net This analysis is crucial for understanding intermolecular interactions and predicting reactive sites. researchgate.net

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis, CD)

Computational methods are highly effective at predicting various spectroscopic parameters, which can be compared with experimental data to confirm molecular structures and assign spectral features.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is used to calculate the nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ) relative to a standard (e.g., TMS). Theoretical ¹H and ¹³C NMR spectra have been calculated for 4C3FB, showing good agreement with experimental data recorded in DMSO solvent. researchgate.net For instance, the aldehydic proton (H15) is predicted to have a higher chemical shift than the aromatic protons, which is consistent with experimental findings. researchgate.net

IR Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated from the second derivatives of the energy with respect to atomic displacements. These theoretical frequencies help in the assignment of complex experimental IR and Raman spectra. For 4C3FB, characteristic vibrational modes have been calculated and compared with experimental FT-IR and FT-Raman spectra. researchgate.net Key predicted vibrations include the C≡N stretch, the C=O stretch of the aldehyde, and the C-F stretch, which align well with the measured spectra. researchgate.net

Vibrational ModeExperimental Wavenumber (cm⁻¹) researchgate.netCalculated Wavenumber (cm⁻¹) researchgate.netAssignment
C-H stretch (aldehyde)28712866ν(C-H)
C≡N stretch22392238ν(C≡N)
C=O stretch17041719ν(C=O)
C-F stretch12561255ν(C-F)

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. The calculations for 4C3FB predict electronic transitions in the UV region, arising from π→π* and n→π* transitions within the conjugated system. These theoretical predictions are essential for interpreting the experimental spectrum and understanding the electronic structure of the molecule's excited states. researchgate.net

Calculation of Reaction Pathways, Transition States, and Activation Energies

While specific reaction pathways involving 4-Cyano-3-fluorobenzaldehyde have not been detailed in the primary literature source, the computational framework exists to explore them. Such studies would involve:

Identifying Reactants and Products: Defining the starting materials and the target molecule of a potential reaction.

Locating Transition States (TS): Searching the potential energy surface for the first-order saddle point that connects reactants and products. This is a critical step, as the TS structure determines the reaction's feasibility.

Calculating Activation Energies (Ea): Determining the energy difference between the transition state and the reactants. A lower activation energy implies a faster reaction rate.

Intrinsic Reaction Coordinate (IRC) Calculations: Mapping the reaction pathway from the transition state down to the reactants and products to confirm that the correct pathway has been identified.

This type of analysis could be applied to study, for example, the nucleophilic addition to the carbonyl group or substitution reactions on the aromatic ring, providing fundamental insights into the reactivity of 4C3FB.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. mdpi.com By solving Newton's laws of motion for a system of interacting particles, MD simulations can reveal detailed information about the conformational flexibility and intermolecular interactions of 3-(2-Cyano-3-fluorophenyl)-1-propene.

A simulation would be initiated by defining a force field, a set of parameters that describes the potential energy of the system. For an organic molecule like this, force fields such as AMBER or CHARMM would be appropriate. The simulation would track the trajectory of each atom over a set period, typically nanoseconds to microseconds, providing a dynamic picture of the molecule's behavior.

The results would likely show a number of stable or semi-stable conformations (rotamers). The relative energies of these conformations could be calculated to determine their populations at a given temperature. The presence of the fluorine atom and the cyano group would introduce specific electronic and steric effects, influencing the preferred orientations. For instance, dipole-dipole interactions between the polar cyano group and the C-F bond would likely play a significant role in stabilizing certain conformations.

MD simulations can also be used to study how this compound interacts with other molecules, such as solvents or potential reactants. By simulating the compound in a box of solvent molecules (e.g., water or an organic solvent), one could analyze the formation and dynamics of hydrogen bonds and other non-covalent interactions. This is crucial for understanding its solubility and behavior in different chemical environments. nih.gov

Hypothetical MD Simulation Parameters for this compound

ParameterValue/MethodPurpose
Force Field General Amber Force Field (GAFF)To define the potential energy and forces governing atomic interactions.
Solvent Model TIP3P WaterTo simulate an aqueous environment and study solvation effects.
System Size ~10,000 atomsTo ensure the central molecule does not interact with its periodic images.
Simulation Time 500 nanosecondsTo allow for sufficient sampling of conformational space and observe dynamic events.
Temperature 300 KTo simulate conditions at or near room temperature.
Pressure 1 atmTo simulate standard atmospheric pressure.
Analysis Methods RMSD, Radius of Gyration, Dihedral AnalysisTo quantify conformational changes, molecular shape, and rotational dynamics of specific bonds.

Quantitative Structure-Property Relationship (QSPR) and Machine Learning Applications

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the structural or property-based features of molecules (known as descriptors) with their macroscopic properties. mdpi.comnih.gov When combined with machine learning (ML), these models can become powerful predictive engines for chemical research. nih.gov

For this compound, a QSPR/ML approach could be used to predict a wide range of its physicochemical properties, such as boiling point, solubility, and chromatographic retention times, based on a database of related compounds. nih.gov

A key application of QSPR/ML is in the prediction of chemical reactivity and selectivity. For this compound, the propene group is a potential site for various reactions, such as addition or oxidation. The electronic environment of the phenyl ring, influenced by the electron-withdrawing cyano and fluoro substituents, will affect the reactivity of both the double bond and the aromatic ring itself.

A predictive model could be built using a dataset of similar substituted phenylpropenes with known experimental reaction outcomes. Molecular descriptors for each compound in the dataset would be calculated, including:

Electronic Descriptors: Hammett constants, partial atomic charges, dipole moment.

Topological Descriptors: Molecular connectivity indices, Wiener index.

Quantum Chemical Descriptors: HOMO/LUMO energies, electrostatic potential maps.

A machine learning algorithm, such as a random forest or gradient boosting model, would then be trained on this data to find a mathematical relationship between the descriptors and the observed reactivity or selectivity. nih.gov The trained model could then be used to predict the behavior of this compound in a given reaction, guiding experimental design.

Illustrative Descriptors for a QSPR Reactivity Model

Descriptor TypeSpecific Descriptor ExampleRelevance to Reactivity of this compound
Electronic Mulliken Partial Charge on C1Indicates the electrophilicity/nucleophilicity of the double bond's carbon atoms.
Steric Sterimol ParametersQuantifies the steric hindrance around the reactive sites (double bond and aromatic ring).
Quantum Chemical LUMO EnergyA lower LUMO energy suggests higher susceptibility to nucleophilic attack.
Topological Kappa Shape IndicesRelates molecular shape to its potential to fit into an enzyme active site or onto a catalyst.

Beyond predicting reactivity, machine learning can optimize the conditions under which a reaction is performed. arxiv.org For the synthesis of this compound or its derivatives, an ML model could be used to predict the optimal temperature, solvent, catalyst, and reaction time to maximize yield and minimize byproducts.

This process often involves a closed-loop or active learning approach. researchgate.net An initial set of experiments is performed under varied conditions. The results are fed into an ML model, which then suggests a new set of conditions predicted to give a better outcome. This iterative process can rapidly identify the optimal reaction parameters with far fewer experiments than a traditional trial-and-error approach. researchgate.net

In silico screening uses computational methods to search large virtual libraries of compounds for molecules with desired properties, a cornerstone of modern drug discovery. nih.govmdpi.com Starting with this compound as a core scaffold, new derivatives could be designed and evaluated virtually for potential biological activity. nih.gov

For example, if this scaffold were being investigated for its potential as an enzyme inhibitor, a virtual library of thousands of related structures could be created by computationally adding different functional groups at various positions. These virtual compounds would then be "docked" into a 3D model of the target enzyme's active site. nih.gov Docking algorithms predict the preferred binding orientation and calculate a score that estimates the binding affinity. researchgate.net

This process allows researchers to prioritize a small number of the most promising candidates for actual synthesis and experimental testing, dramatically accelerating the pace of discovery and reducing costs. nih.gov

Synthesis and Exploration of Derivatives and Analogues of 3 2 Cyano 3 Fluorophenyl 1 Propene

Modification of the Aromatic Ring System

The exploration of derivatives of 3-(2-cyano-3-fluorophenyl)-1-propene often begins with modifications to the substituted benzene (B151609) ring. These changes are primarily aimed at understanding and optimizing the electronic and steric properties of the molecule, which can be crucial for its intended application. Key strategies involve altering the positions of the existing cyano and fluoro groups, introducing new substituents with varying electronic effects, and replacing the phenyl ring with a heteroaromatic system.

Variation of Cyano and Fluoro Substitution Patterns and Positions

The synthesis of such analogues can be achieved through established methods. For example, the Knoevenagel condensation of variously substituted benzaldehydes with octyl cyanoacetate (B8463686) is a known method for producing similar compounds. chemrxiv.org This suggests that a synthetic route starting with the appropriately substituted benzaldehyde (B42025) (e.g., 4-cyano-3-fluorobenzaldehyde) and a suitable propene-introducing reagent could yield the desired isomers.

A hypothetical study on the impact of substituent position might involve the synthesis and characterization of the compounds listed in the table below.

Table 1: Hypothetical Isomers of 3-(Cyano-fluorophenyl)-1-propene for Structure-Activity Relationship Studies

Compound NameCyano PositionFluoro PositionPropene Position
This compound231
3-(4-Cyano-3-fluorophenyl)-1-propene431
3-(2-Cyano-5-fluorophenyl)-1-propene251
3-(6-Cyano-3-fluorophenyl)-1-propene631

This table is illustrative and presents hypothetical compounds for research purposes.

Introduction of Other Electron-Withdrawing or -Donating Groups

To further probe the electronic requirements of the phenyl ring, other electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) can be introduced. The presence of the strongly electron-withdrawing cyano group and the moderately withdrawing fluoro group already polarizes the aromatic ring. Adding further substituents can fine-tune these electronic properties.

The introduction of additional EWGs, such as a nitro group (-NO₂) or a trifluoromethyl group (-CF₃), would further decrease the electron density of the aromatic ring. Conversely, the addition of EDGs, like a methoxy (B1213986) group (-OCH₃) or a methyl group (-CH₃), would increase the ring's electron density. The synthesis of such derivatives can often be accomplished by starting with appropriately substituted benzaldehydes in a Knoevenagel-type condensation. chemrxiv.org For example, the synthesis of various substituted octyl 2-cyano-3-phenyl-2-propenoates has been reported, demonstrating the feasibility of incorporating a wide range of substituents. chemrxiv.org

Table 2: Examples of Substituted 3-(Phenyl)-1-propene Analogues with Various Electronic Groups

Substituent(s)TypeParent Benzaldehyde
2,3,4-TrimethoxyEDG2,3,4-Trimethoxybenzaldehyde
2,4,5-TrimethoxyEDG2,4,5-Trimethoxybenzaldehyde
2,4,6-TrifluoroEWG2,4,6-Trifluorobenzaldehyde
3,4,5-TrifluoroEWG3,4,5-Trifluorobenzaldehyde
2,3,5,6-TetrafluoroEWG2,3,5,6-Tetrafluorobenzaldehyde
2,3,4,5,6-PentafluoroEWG2,3,4,5,6-Pentafluorobenzaldehyde
3-Bromo-4,5-dimethoxyMixed3-Bromo-4,5-dimethoxybenzaldehyde
5-Bromo-2,3-dimethoxyMixed5-Bromo-2,3-dimethoxybenzaldehyde
3-Chloro-2,6-difluoroEWG3-Chloro-2,6-difluorobenzaldehyde

This table is based on substituents used in the synthesis of octyl 2-cyano-3-phenyl-2-propenoates and illustrates the diversity of functional groups that can be introduced. chemrxiv.org

Development of Heteroaryl Analogues

Replacing the phenyl ring with a heteroaromatic system can introduce significant changes in the molecule's properties, including its polarity, solubility, and potential for hydrogen bonding. Pyridine, pyrimidine, thiophene (B33073), and furan (B31954) are common choices for such bioisosteric replacement. The synthesis of heteroaryl analogues often requires different synthetic strategies.

For instance, the synthesis of 3-cyano-2-fluoropyridines has been achieved through nucleophilic substitution of a leaving group at the 2-position with a fluoride (B91410) source. osti.govresearchgate.net This suggests that a heteroaromatic core with a cyano and a fluoro group can be constructed. Subsequent introduction of the propene side chain could then be achieved through various cross-coupling reactions. Another relevant example is the synthesis of C3-heteroaryl 3-fluorooxindoles, which demonstrates the formation of a carbon-carbon bond between a heteroaryl group and a complex scaffold. rsc.org

Table 3: Potential Heteroaryl Analogues of this compound

Heteroaromatic RingNitrogen Position(s)Potential Synthetic Strategy
Pyridine2, 3, or 4Cross-coupling of a halopyridine with an allylating agent
Pyrimidine1 and 3Building the ring from acyclic precursors
Thiophene-Functionalization of a pre-formed thiophene ring
Furan-Functionalization of a pre-formed furan ring

This table presents hypothetical heteroaryl analogues and general synthetic approaches.

Alterations of the Propene Side Chain

The propene side chain is a key functional handle that can be modified to influence the molecule's reactivity, conformational flexibility, and metabolic stability. Research in this area focuses on changing the length and geometry of the alkene chain and introducing new functional groups at specific positions.

Homologation and Isomerization of the Alkene Chain

Homologation, or the extension of the propene chain to a butene, pentene, or longer alkene chain, can be explored to probe the optimal distance between the aromatic ring and the terminal double bond. Isomerization of the double bond from the terminal (1-propene) to an internal position (2-propene) would also create a structurally distinct analogue.

These modifications can often be achieved through multi-step synthetic sequences. For example, homologation might involve the reaction of a suitable benzaldehyde with a longer-chain phosphonium (B103445) ylide in a Wittig reaction. Isomerization can sometimes be achieved under basic or acidic conditions, or through transition metal catalysis.

Regioselective Functionalization at Allylic and Vinylic Positions

The propene side chain offers two primary sites for functionalization: the allylic position (the carbon atom adjacent to the double bond) and the vinylic positions (the carbon atoms of the double bond). The ability to selectively introduce new functional groups at these positions opens up a vast chemical space for creating new derivatives. rsc.org

Palladium-catalyzed allylic C-H functionalization is a powerful tool for introducing a variety of substituents at the allylic position. nih.gov This method allows for the direct conversion of a C-H bond to a C-C, C-N, or C-O bond, among others. Selenium-π-acid catalysis has also been shown to be effective for the regiocontrolled allylic functionalization of internal alkenes, which could be relevant for isomers of the target compound. rsc.orgyoutube.com

Functionalization at the vinylic positions can be achieved through reactions such as halogenation, oxidation, and hydration. For example, the addition of a halogen (e.g., Br₂) across the double bond would yield a di-halogenated derivative. Oxidation reactions, such as epoxidation or dihydroxylation, would introduce oxygen-containing functional groups. Hydration of the double bond, typically following Markovnikov or anti-Markovnikov regioselectivity depending on the reaction conditions, would result in the formation of an alcohol.

Table 4: Potential Functionalization of the Propene Side Chain

PositionReaction TypePotential ReagentsResulting Functional Group
AllylicC-H Activation/AlkylationPd catalyst, MalonateAlkyl
AllylicC-H Activation/SulfonylationPd catalyst, SulfinateSulfone
VinylicHalogenationBr₂Vicinal Dibromide
VinylicEpoxidationm-CPBAEpoxide
VinylicDihydroxylationOsO₄, NMOVicinal Diol
VinylicHydration (Markovnikov)H₃O⁺Secondary Alcohol
VinylicHydration (Anti-Markovnikov)1. BH₃-THF, 2. H₂O₂, NaOHPrimary Alcohol

This table provides examples of potential reactions for functionalizing the propene side chain, based on general organic chemistry principles and literature on related compounds. rsc.org

Incorporation of Additional Unsaturation or Diverse Functional Groups

The propene substituent of this compound is a versatile handle for introducing additional functionality and unsaturation. The electron-withdrawing nature of the 2-cyano-3-fluorophenyl group renders the double bond susceptible to a range of transformations.

Heck Reaction: The palladium-catalyzed Heck reaction offers a powerful method for forging new carbon-carbon bonds at the terminal position of the propene chain. wikipedia.orglibretexts.org By coupling this compound with various aryl or vinyl halides (or triflates), a diverse array of substituted diarylallyls or more complex polyenes can be synthesized. wikipedia.orgresearchgate.net The reaction typically employs a palladium catalyst, such as palladium(II) acetate (B1210297) or tetrakis(triphenylphosphine)palladium(0), in the presence of a base like triethylamine. wikipedia.orgyoutube.com The electronic properties of the coupling partner can influence the reaction efficiency, with electron-poor olefins often yielding higher outputs. youtube.com

Epoxidation and Dihydroxylation: The double bond can be readily converted into an epoxide, a valuable intermediate for further nucleophilic ring-opening reactions. For electron-deficient alkenes like the title compound, nucleophilic epoxidation methods are particularly effective. wikipedia.orgorganicreactions.org Reagents such as hydrogen peroxide in basic media or alkyl hydroperoxides can be employed. youtube.com Alternatively, asymmetric dihydroxylation, using osmium tetroxide with a chiral ligand, can introduce two adjacent hydroxyl groups with high stereocontrol, leading to the formation of vicinal diols. york.ac.ukyoutube.com The presence of electron-withdrawing groups on the aromatic ring generally does not significantly impede these transformations. york.ac.uk

Metathesis Reactions: Olefin metathesis provides a powerful tool for modifying the propene side chain. organic-chemistry.org Cross-metathesis with other olefins, catalyzed by ruthenium-based complexes like Grubbs catalysts, can lead to the formation of new, more complex alkenes. organic-chemistry.orgharvard.edu This reaction allows for the introduction of a wide range of functional groups by choosing the appropriate olefin coupling partner. researchgate.net For instance, cross-metathesis with acrylonitrile (B1666552) could introduce an additional nitrile functionality. Ring-closing metathesis (RCM) could also be envisaged if a second olefinic moiety is introduced elsewhere in the molecule, enabling the synthesis of cyclic structures. harvard.edu

ReactionReagents and ConditionsProduct Type
Heck ReactionPd(OAc)₂, PPh₃, Et₃N, Aryl-XDiarylpropene derivatives
EpoxidationH₂O₂, base or m-CPBA2-(2-cyano-3-fluorobenzyl)oxirane
DihydroxylationOsO₄ (cat.), NMO1-(2-cyano-3-fluorophenyl)propane-2,3-diol
Cross-MetathesisGrubbs Catalyst, AlkeneSubstituted 1-(2-cyano-3-fluorophenyl)propenes

Advanced Derivatization Strategies

Beyond the functionalization of the propene group, more advanced strategies can be employed to modify the core structure of this compound, leading to the construction of highly complex molecular architectures.

Functionalization via C-H Activation Pathways

Direct C-H activation has emerged as a highly atom- and step-economical tool in organic synthesis. For this compound, both the aromatic and allylic C-H bonds are potential targets for functionalization. The presence of the cyano and fluoro substituents on the aromatic ring significantly influences the reactivity and regioselectivity of these transformations. The fluorine atom, in particular, can exert a notable "ortho-fluoro effect," which can stabilize transition states and direct metallation to adjacent positions. researchgate.net

Transition-metal catalyzed C-H functionalization, often employing palladium, rhodium, or ruthenium catalysts, can be directed by the inherent electronic properties of the substrate or by using a directing group. libretexts.org In the case of the title compound, the cyano group could potentially act as a weak directing group, facilitating C-H activation at the C2 position of the phenyl ring. Research on fluorinated benzonitriles has shown that fluoro substituents can significantly impact the thermodynamics of C-C and C-H bond activation by nickel complexes. youtube.comyoutube.com

Furthermore, benzylic C-H bonds, such as those at the position alpha to the aromatic ring, can be targeted. For instance, a copper-catalyzed C-H fluorination/functionalization sequence could potentially be applied, where an initial fluorination at the benzylic position is followed by nucleophilic displacement of the fluoride. wikipedia.org

C-H Activation ApproachCatalyst System (Example)Potential Functionalization
Aromatic C-H ArylationPd(OAc)₂, Ligand, Ar-XBiaryl formation
Benzylic C-H AminationCu or Mn catalyst, Amine sourceIntroduction of an amino group
Vinylic C-H PhosphinationFe-Al bimetallic complex, ClPPh₂Introduction of a phosphine (B1218219) group

Tandem Reactions and Cascade Sequences for Complex Molecular Architectures

Tandem or cascade reactions, where multiple bond-forming events occur in a single synthetic operation, offer a highly efficient route to complex molecules from simpler precursors. youtube.com The unique combination of a cyano group, a fluoro-substituent, and an allyl group in this compound provides a rich platform for designing such reaction sequences.

For example, a tandem addition-cyclization reaction could be envisioned. The cyano group can participate in cyclization reactions following an initial transformation of the allyl group. Palladium-catalyzed tandem reactions of 2-alkynylbenzenamines with isocyanates are known to produce substituted indoles, suggesting that with appropriate functionalization, the allylbenzonitrile scaffold could undergo similar cyclizations. wikipedia.org

Another potential strategy involves a tandem isomerization-hydrocyanation reaction. A nickel-based catalyst could first isomerize the allyl group to a styrenyl system, followed by a hydrocyanation of the newly formed double bond, leading to dinitrile products. libretexts.org Furthermore, photocatalyzed radical-polar crossover annulations using bifunctional reagents could enable the construction of various N-heterocycles from the alkene moiety in a single step. libretexts.org The synthesis of polycyclic aromatic hydrocarbons has also been achieved through tandem cyclizations of enediynyl alcohols, a strategy that could potentially be adapted to derivatives of the title compound. organic-chemistry.org

Tandem/Cascade StrategyKey TransformationResulting Molecular Scaffold
Radical-Polar AnnulationPhotocatalysis, bifunctional N-reagentN-Heterocycles (e.g., morpholines, piperazines)
Isomerization-HydrocyanationNi-catalysisBranched dinitrile compounds
Intramolecular CyclizationPost-functionalization of allyl groupPolycyclic and heterocyclic systems

Emerging Research Directions and Potential Academic Applications

Development of Novel Catalytic Systems Utilizing 3-(2-Cyano-3-fluorophenyl)-1-propene as a Substrate

The propene group in this compound makes it an ideal substrate for exploring a wide range of catalytic transformations. Research is anticipated to focus on developing novel catalytic systems that can selectively functionalize the alkene double bond, leading to a diverse array of chiral molecules and complex structures.

Key areas of investigation include:

Asymmetric Catalysis: Developing chiral catalysts for enantioselective reactions, such as hydrogenation, hydroformylation, and epoxidation of the propene unit. The electronic nature of the substituted phenyl ring could influence catalyst-substrate interactions, enabling high levels of stereocontrol.

Photoredox Catalysis: Utilizing visible-light photoredox catalysis for radical additions across the double bond. mdpi.comacs.orgnih.gov This approach allows for the introduction of various functional groups, including fluoroalkyl chains, under mild reaction conditions. mdpi.comacs.orgnih.gov For instance, methods for the thio(seleno)cyano-difluoroalkylation of alkenes have been demonstrated using photocatalysis, a strategy that could be adapted for this compound. acs.orgnih.gov

Metathesis Reactions: Employing alkene metathesis to synthesize long-chain molecules or to engage in ring-closing metathesis for the formation of cyclic structures incorporating the cyanofluorophenyl moiety.

Hydrofunctionalization: Exploring catalytic methods for the addition of H-X bonds (where X can be N, O, S, Si, etc.) across the propene double bond. Recent advancements in the photoenzymatic hydrocyanoalkylation of alkenes suggest that biocatalytic approaches could yield enantioenriched γ-stereogenic nitriles from substrates like this compound. researchgate.net

The development of such catalytic systems is not only crucial for synthesizing new derivatives but also for understanding the fundamental reactivity of electronically modified alkenes.

Catalytic ApproachPotential Product TypeRelevant Research Findings
Asymmetric HydrogenationChiral propanesDevelopment of chiral transition-metal catalysts for high enantioselectivity.
Photoenzymatic Hydrocyanoalkylationγ-stereogenic nitriles"Ene"-reductases can catalyze enantioselective intermolecular hydrocyanoalkylation. researchgate.net
Photoredox Thio(seleno)cyanationDifluoroalkylated thiocyanatesIridium or Ruthenium photocatalysts enable three-component reactions on simple alkenes. acs.orgnih.gov
Nucleophilic Aromatic Substitution (SNAr)Functionalized aromaticsOrganic photoredox catalysis can enable the functionalization of unactivated fluoroarenes. nih.gov

Investigations in Materials Science for Functional Polymers and Organic Electronic Components

The unique combination of a polymerizable group and a polar, aromatic core makes this compound a highly attractive monomer for materials science. nih.govroyalsocietypublishing.org The presence of both fluorine and a cyano group can impart desirable properties such as thermal stability, specific optoelectronic characteristics, and resistance to oxidative degradation. rsc.orgrsc.org

As a derivative of styrene (B11656), this compound is a prime candidate for creating novel functional polymers. repsol.comresearchgate.net Research in this area is expected to focus on its polymerization behavior and the design of advanced copolymers.

Controlled Radical Polymerization: Techniques like Atom Transfer Radical Polymerization (ATRP) could be used to synthesize well-defined polymers with controlled molecular weights and low polydispersity. cmu.edu Studies on substituted styrenes have shown that electron-withdrawing substituents, such as the cyano and fluoro groups present in this monomer, can increase the polymerization rate and lead to better control over the process. cmu.edu

Copolymerization: Copolymerizing this compound with other monomers, such as styrene or acrylates, would allow for the fine-tuning of the resulting polymer's properties. This approach can be used to create materials with tailored refractive indices, dielectric constants, and thermal properties.

Monomer Derivatization: The core structure can be further modified to create a new family of monomers. For example, introducing other functional groups onto the phenyl ring or modifying the propene unit could lead to polymers with highly specialized functions for applications in areas like gas separation membranes or specialty coatings.

The systematic study of how the cyano and fluoro substituents influence polymerization kinetics and polymer properties is a rich area for academic investigation. acs.orgrsc.org

Polymerization TechniquePotential PolymerKey Advantages
Atom Transfer Radical Polymerization (ATRP)Poly(this compound)Controlled molecular weight, low polydispersity, potential for block copolymers. cmu.edu
Cationic PolymerizationEnd-functionalized polymersAllows for the introduction of specific end-groups for further modification. acs.org
Copolymerization with StyreneRandom or block copolymersTunable thermal, mechanical, and optical properties. repsol.com

The electronic properties conferred by the cyano and fluoro substituents make polymers derived from this compound particularly interesting for organic electronics. rsc.org

Organic Field-Effect Transistors (OFETs): The strong electron-withdrawing nature of both the cyano and fluorine groups is expected to lower the HOMO and LUMO energy levels of the resulting polymers. rsc.orgrsc.org This can facilitate electron injection and potentially lead to n-type or ambipolar charge transport behavior, which is crucial for developing complementary logic circuits. rsc.org Cyano-functionalization is a known strategy for developing high-performance n-type organic semiconductors. rsc.org

Organic Photovoltaics (OPVs): In donor-acceptor type conjugated polymers, the introduction of cyano and fluoro groups into the acceptor unit can significantly lower the LUMO energy level, leading to a reduced bandgap and enhanced light absorption. cjps.orgresearchgate.net Polymers incorporating this monomer could act as effective acceptor materials in bulk heterojunction solar cells.

Organic Light-Emitting Diodes (OLEDs): Fluorination of conjugated polymers can increase their resistance to oxidative degradation, leading to longer device lifetimes. rsc.orgrsc.org The specific electronic effects of the combined cyano and fluoro substitution could also be used to tune the emission color of OLEDs. The impact of such substitutions on the optoelectronic and photovoltaic properties is a significant area of theoretical and experimental study. researchgate.net

The ability to tune electronic properties through synthetic chemistry makes these materials highly promising for the next generation of flexible and transparent electronic devices. acs.org

Integration of Artificial Intelligence and Automation in the Synthesis and Discovery of Related Compounds

Reaction Prediction and Optimization: Machine learning models, trained on large databases of chemical reactions, can predict the most suitable conditions (catalysts, solvents, temperature) for the synthesis of new compounds related to this compound. nih.govacs.org This reduces the number of experiments needed and accelerates the discovery of efficient synthetic routes. revvitysignals.com

Automated Synthesis: "Self-driving labs" that combine AI algorithms with robotic systems can autonomously perform experiments, analyze the results, and decide on the next set of reactions to run. ncsu.eduillinois.edu This high-throughput approach can be used to rapidly screen for optimal reaction conditions or to discover new materials with desired properties, such as high charge carrier mobility or specific absorption spectra. For example, an AI-driven system could optimize the polymerization of this compound to achieve a target molecular weight and polydispersity with minimal human intervention. ncsu.edu

De Novo Molecular Design: Generative AI models can propose novel molecular structures with desired properties. By defining target characteristics, such as a specific bandgap or solubility, AI can generate new monomer designs based on the this compound scaffold for applications in organic electronics or as pharmaceutical intermediates.

AI ApplicationTaskPotential Impact
Machine LearningPredict reaction outcomes and conditionsReduced development time and cost for new syntheses. mit.edursc.org
Automated PlatformsHigh-throughput experimentationAccelerated discovery of new materials and optimized processes. illinois.edu
Generative ModelsDesign novel molecules with target propertiesFaster innovation in drug discovery and materials science. technologynetworks.com

Advancements in Sustainable Synthesis and Process Intensification for Cyano- and Fluoro-Organic Compounds

The synthesis of complex organofluorine and cyano-containing compounds often involves hazardous reagents and energy-intensive processes. societechimiquedefrance.frworktribe.com A key research direction is the development of more sustainable and efficient manufacturing methods.

Green Fluorination and Cyanation: Research into new fluorinating and cyanating agents with reduced environmental impact is crucial. numberanalytics.com This includes the development of catalytic methods that minimize waste and improve atom economy. numberanalytics.comnumberanalytics.com Visible-light photoredox catalysis represents a milder and more sustainable approach for many transformations involving these functional groups. mdpi.com

Flow Chemistry and Process Intensification: Moving from traditional batch processing to continuous flow chemistry offers significant advantages for the synthesis of compounds like this compound. acs.org Flow reactors provide better control over reaction parameters, enhance safety by minimizing the inventory of hazardous materials, and can lead to higher yields and purity. numberanalytics.commdpi.com This approach is a key aspect of process intensification, which aims to develop smaller, cleaner, and more energy-efficient chemical technologies. numberanalytics.comaiche.org The principles of catalytic process intensification are particularly relevant for the fine chemicals industry. numberanalytics.com

Lifecycle and Raw Material Sustainability: Long-term sustainability requires consideration of the entire lifecycle of organofluorine compounds, from the sourcing of raw materials like fluorspar to their ultimate fate in the environment. societechimiquedefrance.frworktribe.com Research into recycling fluorine from waste streams and using alternative fluorine sources is an active area of investigation. numberanalytics.comrsc.org

By integrating principles of green chemistry and process intensification, the chemical industry can work towards more sustainable production of valuable fluoro- and cyano-organic compounds.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(2-cyano-3-fluorophenyl)-1-propene, and how can purity be optimized?

  • Methodological Answer : The synthesis typically involves a condensation reaction between 2-cyano-3-fluorobenzaldehyde and a propenyl precursor (e.g., allyl bromide) under basic conditions (e.g., K₂CO₃ in DMF). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to remove byproducts. For higher purity, recrystallization in ethanol or toluene may be employed .

Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : The vinyl proton (CH₂=CH–) appears as a doublet of doublets (δ 5.5–6.5 ppm). The cyano group (C≡N) quashes aromatic protons near δ 7.0–8.0 ppm, while the fluorine atom induces splitting patterns in adjacent protons.
  • IR : A sharp peak at ~2220 cm⁻¹ confirms the cyano group; C-F stretches appear at 1100–1250 cm⁻¹.
  • MS : Molecular ion [M+H]⁺ should match the molecular formula (C₁₀H₇FN). Fragmentation patterns should align with loss of the cyano group (–CN) or propenyl chain .

Q. What are the key reactivity patterns of this compound in organic synthesis?

  • Methodological Answer : The electron-withdrawing cyano and fluorine groups activate the phenyl ring for electrophilic substitution (e.g., nitration, halogenation at the para position). The propenyl chain undergoes addition reactions (e.g., hydrohalogenation) and cycloadditions (e.g., Diels-Alder). For regioselective functionalization, computational modeling (DFT) can predict reactive sites .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the stereoelectronic properties of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (using SHELXL ) can determine bond lengths and angles, particularly the torsional angle between the cyano group and propenyl chain. This data clarifies conjugation effects and steric hindrance. Crystallization in a non-polar solvent (e.g., hexane) at low temperatures minimizes disorder .

Q. What strategies address contradictory data in reaction yields or byproduct formation during synthesis?

  • Methodological Answer :

  • Kinetic Control : Lower reaction temperatures (0–25°C) reduce side reactions.
  • Catalyst Screening : Transition-metal catalysts (e.g., Pd/Cu) may suppress undesired pathways.
  • In Situ Monitoring : Use HPLC or GC-MS to track intermediate formation. Discrepancies in yields often stem from competing mechanisms (e.g., radical vs. ionic pathways), which can be modeled using computational tools like Gaussian .

Q. How does the compound’s electronic structure influence its bioactivity in enzyme inhibition studies?

  • Methodological Answer : The cyano group acts as a hydrogen-bond acceptor, while fluorine enhances lipophilicity. Docking studies (AutoDock Vina) can predict binding affinities to target enzymes (e.g., cytochrome P450). Experimental validation via fluorescence quenching or SPR assays quantifies inhibition constants (Kᵢ) .

Q. What computational methods are recommended to predict the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) model degradation pathways (e.g., hydrolysis of the cyano group). Accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS analysis validate computational predictions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.